molecular formula C14H14N4O2S2 B2455860 3-methoxy-1-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1171452-40-6

3-methoxy-1-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2455860
CAS No.: 1171452-40-6
M. Wt: 334.41
InChI Key: QWSSKLAMASMPEX-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C14H14N4O2S2 and its molecular weight is 334.41. The purity is usually 95%.
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Properties

IUPAC Name

3-methoxy-1-methyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S2/c1-18-7-8(13(17-18)20-2)12(19)16-14-15-11-9(21-3)5-4-6-10(11)22-14/h4-7H,1-3H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSSKLAMASMPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=NC3=C(S2)C=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methoxy-1-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings related to its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C14H14N4O2S2
  • Molecular Weight : 334.41 g/mol
  • Purity : Typically 95% .

Biological Activity Overview

The compound has shown promising biological activities, particularly in the context of cancer treatment. Studies indicate that derivatives of pyrazole compounds exhibit significant antiproliferative effects against various cancer cell lines.

Anticancer Activity

  • Cell Lines Tested : The compound has been evaluated against multiple cancer cell lines, including lung, breast, colorectal, and renal cancers.
  • Mechanism of Action : The anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
  • Case Studies :
    • A study reported that pyrazole derivatives exhibited GI(50) values reaching sub-micromolar concentrations across more than 50 tumor cell lines, indicating potent antiproliferative effects .
    • Another investigation highlighted the efficacy of pyrazole-based compounds in inhibiting the growth of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, with notable IC50 values .

Structure-Activity Relationship (SAR)

The SAR studies on pyrazole derivatives suggest that specific substitutions on the pyrazole ring significantly affect biological activity:

  • Methylthio Group : The presence of a methylthio substituent enhances the compound's interaction with biological targets, increasing its potency against certain cancers .
  • Substituent Variability : Variations in substituents at different positions on the pyrazole ring have been correlated with changes in activity profiles, emphasizing the importance of structural modifications .

Data Tables

CompoundCell LineIC50 (µM)Mechanism
This compoundMDA-MB-2316.48 ± 0.11Apoptosis Induction
This compoundHepG26.26 ± 0.33Cell Cycle Arrest
Other Pyrazole DerivativesVariousSub-micromolarAntiproliferative

Scientific Research Applications

The compound exhibits a range of biological activities due to its structural components, which include a pyrazole ring and a benzo[d]thiazole moiety. These features are known to interact with various biological targets, leading to potential therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of thiazole and pyrazole exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, demonstrating moderate to high activity.

Table 1: Antimicrobial Activity of 3-Methoxy-1-Methyl-N-(4-(Methylthio)Benzo[d]Thiazol-2-yl)-1H-Pyrazole-4-Carboxamide

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli15 µg/mL
Staphylococcus aureus10 µg/mL
Pseudomonas aeruginosa20 µg/mL

These findings suggest that the presence of the thiazole and pyrazole structures enhances the antimicrobial efficacy of the compound.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies have shown that it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.

Table 2: Anticancer Activity of Related Compounds

Compound NameCancer Cell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)12
Compound BHeLa (Cervical Cancer)8
Compound CA549 (Lung Cancer)15

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

  • Study on Antimicrobial Effects : A recent study tested the compound against multi-drug resistant bacterial strains and found it effective in reducing bacterial load in vitro and in vivo models.
  • Anticancer Efficacy : In vitro studies using breast cancer cell lines demonstrated that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis, suggesting its potential as a therapeutic agent.

Q & A

Q. What are the common synthetic strategies for preparing pyrazole-thiazole hybrid analogs like 3-methoxy-1-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Amidation/Condensation : Coupling a pyrazole-4-carboxylic acid derivative with a substituted benzothiazole amine. For example, in , compounds 29–31 were synthesized via amidation using HATU or EDCI as coupling agents under nitrogen atmosphere .
  • Cyclization : Formation of the thiazole ring via cyclocondensation, as seen in , where thiosemicarbazide and phenacyl cyanide were used to construct the thiazole core .
  • Purification : Column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) or recrystallization (e.g., methanol) to achieve >95% purity, validated by HPLC .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Methodological Answer: Key analytical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and confirm the absence of unreacted intermediates. For example, compound 29 in showed distinct aromatic proton signals at δ 7.2–8.0 ppm and methoxy groups at δ 3.8–4.0 ppm .
  • Mass Spectrometry (ESI-MS) : To validate molecular weight. Compound 66 in exhibited an [M+H]⁺ peak at m/z 488.2, consistent with its formula .
  • HPLC Purity Analysis : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to ensure ≥98% purity .

Advanced Research Questions

Q. How can researchers resolve low synthetic yields in the final amidation step of pyrazole-thiazole hybrids?

Methodological Answer: Yield optimization strategies include:

  • Catalyst Screening : Use of copper(I) iodide and (S)-proline for azide-alkyne cycloaddition (e.g., compound 29 in achieved 75% yield via optimized catalysis) .
  • Solvent Optimization : Polar aprotic solvents like DMF or DCM enhance reactivity in coupling reactions. highlights methylene chloride as optimal for triazole-pyrazole hybrid synthesis .
  • Temperature Control : Reflux conditions (e.g., 65–80°C) for cyclization steps, as demonstrated in for thiazole formation .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be systematically addressed during structural characterization?

Methodological Answer: Contradictions arise from impurities, tautomerism, or solvent effects. Mitigation involves:

  • 2D NMR Techniques : HSQC and HMBC to resolve ambiguous proton-carbon correlations. For instance, compound 31 in used ¹³C NMR to confirm carbonyl carbons at δ 165–170 ppm .
  • Computational Validation : DFT calculations (e.g., Gaussian09) to predict NMR chemical shifts and compare with experimental data, as shown in for pyrazole-carboxylic acid derivatives .
  • Alternative Solvent Systems : Re-running NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .

Q. What advanced methodologies are used to study structure-activity relationships (SAR) for this compound’s biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes. references docking studies of compound 9c with a target protein, showing key interactions (e.g., hydrogen bonds with active-site residues) .
  • Pharmacophore Modeling : MOE or Phase software to identify critical functional groups (e.g., methoxy and methylthio moieties for hydrophobic interactions) .
  • Metabolic Stability Assays : LC-MS/MS to evaluate in vitro half-life in liver microsomes, as suggested by for trifluoromethyl-containing analogs .

Methodological Resources Table

TechniqueApplication ExampleEvidence Reference
HATU-mediated amidationCoupling pyrazole acid with benzothiazole amine
ESI-MS validationMolecular weight confirmation (e.g., m/z 488.2)
Reverse-phase HPLCPurity assessment (C18 column, 98%+)
DFT calculationsNMR shift prediction for tautomer resolution
AutoDock VinaBinding mode analysis of thiazole derivatives

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